molecular formula C24H20N6OS2 B4151873 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE

2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B4151873
M. Wt: 472.6 g/mol
InChI Key: CDLOJVSCQHCJNQ-UHFFFAOYSA-N
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Description

2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines an indole ring, a triazine ring, and a thiazole ring, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazine Ring: The triazine ring is usually formed by the cyclization of appropriate precursors such as amidines or guanidines with nitriles or other suitable reagents.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings through thiolation and acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at various sites, including the nitro groups or double bonds, resulting in the formation of amines or saturated compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structure suggests potential interactions with nucleophilic or electrophilic sites on these targets, which could result in inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar in structure but with an ethyl group instead of an allyl group.

    2-{4-nitroanilino}-2-oxoethyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate: Contains a nitroanilino group and an oxoethyl group.

    1-{3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one: Features a benzimidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6OS2/c1-3-12-30-19-7-5-4-6-17(19)21-22(30)27-24(29-28-21)33-14-20(31)26-23-25-18(13-32-23)16-10-8-15(2)9-11-16/h3-11,13H,1,12,14H2,2H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLOJVSCQHCJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE

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